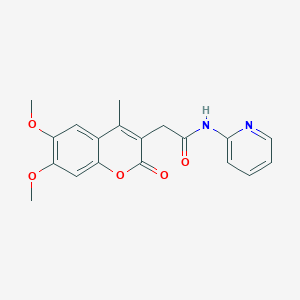![molecular formula C15H15ClO3 B11153073 2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11153073.png)
2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromen-6-ones. This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and a tetrahydrobenzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes to produce Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Industry: It can be used in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with molecular targets in the central and peripheral nervous systems. It acts as a stimulant with indications of neuroleptic and tranquilizing activities . The exact molecular pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and receptor activities.
Comparison with Similar Compounds
2-Chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can be compared with other similar compounds, such as:
2-Chloro-3-hydroxy-4-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: This compound also exhibits neuroleptic and tranquilizing activities.
2-Chloro-3-((4-methoxybenzyl)oxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClO3 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-chloro-3-ethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H15ClO3/c1-2-18-14-8-13-11(7-12(14)16)9-5-3-4-6-10(9)15(17)19-13/h7-8H,2-6H2,1H3 |
InChI Key |
NTTXMDOOOWQIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11152992.png)
![9-(3-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11153007.png)
![ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate](/img/structure/B11153018.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11153023.png)
![6-[5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11153034.png)
![butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11153042.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-valine](/img/structure/B11153046.png)
![6-ethyl-7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11153048.png)
![6-chloro-N-[4-(furan-2-yl)butan-2-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11153050.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11153055.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11153061.png)

![3-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153083.png)
![2-chloro-3-[(3-phenoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153089.png)
